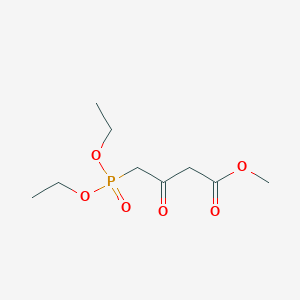![molecular formula C15H25ClO5SSi B14325396 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride CAS No. 112050-78-9](/img/structure/B14325396.png)
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride is an organosilicon compound that features both a benzene ring and a sulfonyl chloride group. This compound is notable for its dual functionality, which makes it useful in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(triethoxysilyl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Condensation Reactions: The triethoxysilyl group can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are often used.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: Sulfonic acids and silanols are typical products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of functionalized silica materials and hybrid organic-inorganic materials.
Organic Synthesis: The compound serves as a versatile reagent for introducing sulfonyl and silyl groups into organic molecules.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, for various biotechnological applications.
Catalysis: The compound is used in the preparation of catalysts for various organic transformations.
Wirkmechanismus
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride and triethoxysilyl groups. The sulfonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfonyl chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trimethoxysilyl)benzene-1-sulfonyl chloride
- 4-(Triethoxysilyl)benzene-1-sulfonyl chloride
- 3-(Triethoxysilyl)propylamine
Uniqueness
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a triethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both organic synthesis and materials science. The presence of the triethoxysilyl group also enables the compound to form stable siloxane bonds, which are essential for the development of hybrid materials.
Eigenschaften
CAS-Nummer |
112050-78-9 |
|---|---|
Molekularformel |
C15H25ClO5SSi |
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
4-(3-triethoxysilylpropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H25ClO5SSi/c1-4-19-23(20-5-2,21-6-3)13-7-8-14-9-11-15(12-10-14)22(16,17)18/h9-12H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
PPCTVIWAMPXDBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)Cl)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
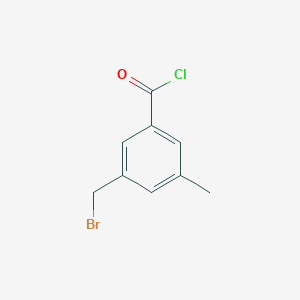
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
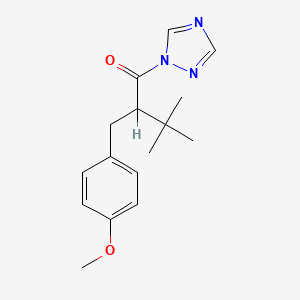
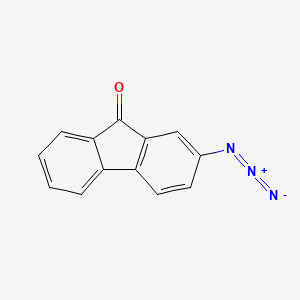
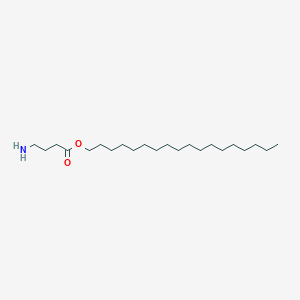
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)

